molecular formula C10H12ClFN2 B2834976 1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-amine CAS No. 1250074-31-7

1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-amine

Cat. No.: B2834976
CAS No.: 1250074-31-7
M. Wt: 214.67
InChI Key: OBGZFVWPRYVPRE-UHFFFAOYSA-N
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Description

The compound “1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-amine” belongs to a class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of pyrrolidine derivatives typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for “this compound” would depend on various factors, including the starting materials and the desired yield.


Molecular Structure Analysis

The molecular structure of “this compound” would include a pyrrolidine ring attached to a phenyl ring via an amine group. The phenyl ring would have chlorine and fluorine substituents at the 4th and 3rd positions, respectively .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the reaction conditions and the other reactants involved. Pyrrolidines, in general, can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Directing Effect of Fluorine in Lithiation

  • Lithiation of Fluorophenylpyrroles : Research has demonstrated the unique directing effect of fluorine in the ortho lithiation of 1-(fluorophenyl)pyrroles, showcasing the role of fluorine in influencing the reactivity and selectivity of chemical reactions. This effect is attributed to the fluorine atom increasing the kinetic acidity of neighboring positions, facilitating selective lithiation independent of the structure of the tertiary amine type ligands used (Faigl et al., 1998).

Synthesis and Characterization of Heterocycle-based Molecules

  • Heterocycle-based Molecule Synthesis : Another study focused on synthesizing and characterizing a heterocycle-based molecule, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. This molecule was investigated for its reactivity, structural properties, and potential applications in material science and non-linear optics, highlighting the versatility of fluorophenylpyrrolidine derivatives in synthesizing novel compounds (Murthy et al., 2017).

Spectroscopic Characterization and Complex Formation

  • Co(III) Complexes with Pyrrolidine : Research into Co(III) complexes featuring pyrrolidine shows the synthesis and spectroscopic characterization of such complexes, further underscoring the utility of pyrrolidine derivatives in forming stable and structurally significant complexes. These findings may have implications for catalysis and material science (Amirnasr et al., 2001).

Basicity and Bonding Interactions

  • Hydrogen-Bond Basicity of Secondary Amines : An investigation into the hydrogen-bond basicity of secondary amines, including pyrrolidine derivatives, provides insights into their bonding interactions and basicity scales. This research is crucial for understanding the interaction mechanisms of amines in various chemical environments (Graton et al., 2001).

Applications in Sensing and Catalysis

  • Fluorescent pH Sensor : A study on a heteroatom-containing organic fluorophore demonstrates the potential of pyrrolidine derivatives in developing fluorescent pH sensors, showcasing the application of these compounds in sensing technologies (Yang et al., 2013).

Safety and Hazards

The safety and hazards associated with “1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-amine” would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on “1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-amine” could include further studies on its synthesis, properties, and potential applications. It could also involve the development of new methods for its synthesis, or the exploration of its use in new applications .

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2/c11-9-2-1-8(5-10(9)12)14-4-3-7(13)6-14/h1-2,5,7H,3-4,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGZFVWPRYVPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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